5-CHLORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}THIOPHENE-2-CARBOXAMIDE
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Overview
Description
“5-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method takes 2-chlorothiophene as an initial raw material, carrying out Friedel-crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride to generate 2-trichloroacetyl-5-chlorothiophene, and then carrying out liquid alkali hydrolysis to obtain a target product .
Molecular Structure Analysis
The molecular structure of thiophene-based compounds is characterized by a five-membered ring made up of one sulfur atom . The exact molecular structure of “5-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide” is not available in the retrieved sources.
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “5-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide” are not available in the retrieved sources.
Scientific Research Applications
Synthetic Methods and Chemical Reactions
Research has explored various synthetic methods and chemical reactions involving thiophene carboxamide derivatives. For example, a study presented a convenient method for the 14C-labeling of a closely related compound, highlighting its potential in pharmacological studies (Saemian et al., 2012). Another study focused on the facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones, introducing a new class of antimicrobial agents (Benneche et al., 2011). These studies underline the diverse synthetic routes and chemical transformations applicable to thiophene carboxamide derivatives, paving the way for novel applications in medicinal chemistry and materials science.
Antimicrobial and Antitubercular Activity
The antimicrobial and antitubercular activities of thiophene derivatives have been a significant area of interest. Marvadi et al. (2020) designed and synthesized a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, demonstrating potent inhibitors of Mycobacterium tuberculosis, indicating the therapeutic potential of these compounds in treating tuberculosis (Marvadi et al., 2020). This research highlights the ongoing efforts to develop new antitubercular agents leveraging the chemical diversity of thiophene derivatives.
Anticancer and Antioxidant Activity
Thiophene derivatives have also been explored for their potential anticancer and antioxidant activities. For instance, a study synthesized new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, evaluating their in vitro cytotoxicity against several cancer cell lines. The findings suggested that certain thiophene-2-carboxamide derivatives exhibit promising inhibitory activity, particularly those containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021). Another study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including heterocyclic moieties, demonstrated significant antioxidant activity, highlighting the versatility of thiophene derivatives in developing new antioxidant agents (Tumosienė et al., 2019).
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
Thiophene and its derivatives, which are key structural components of this compound, have been reported to possess a wide range of therapeutic properties . They have been found to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with their targets in various ways, depending on the specific therapeutic property they exhibit . For instance, some thiophene derivatives act as serotonin antagonists, which block the action of serotonin, a neurotransmitter, in the brain .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways related to their therapeutic properties . For example, anti-inflammatory thiophene derivatives may affect pathways related to inflammation, such as the cyclooxygenase pathway .
Result of Action
The therapeutic properties of thiophene derivatives suggest that they can have various effects at the molecular and cellular level . For example, anti-cancer thiophene derivatives may inhibit the proliferation of cancer cells .
Properties
IUPAC Name |
5-chloro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S3/c16-13-6-5-12(22-13)15(19)17-8-9-3-4-11(21-9)14(18)10-2-1-7-20-10/h1-7H,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGRJMVUAGZKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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